2-(4-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
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Description
2-(4-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H19ClN4O3 and its molecular weight is 422.87. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities : The compound has been investigated for its antimicrobial properties. A study by Bektaş et al. (2007) synthesized derivatives of this compound and screened them for antimicrobial activities, finding that some derivatives showed good or moderate activities against test microorganisms (Bektaş et al., 2007).
Synthesis and Characterization : The synthesis and structural characterization of similar compounds have been reported, as seen in the work by Wujec and Typek (2023), providing insights into the chemical properties and potential applications of these compounds (Wujec & Typek, 2023).
Crystallographic Analysis : A study by Swamy et al. (2020) focused on the crystallographic analysis of dihydrofuran carbonitrile derivatives, including this compound, showing coordinated compliance of chloro-methyl and bromo-methyl exchange rules, which is significant in understanding the compound's structural properties (Swamy et al., 2020).
Biological Activity : Deshmukh et al. (2017) explored the antibacterial screening of triazoles, thiadiazoles, and oxadiazoles containing a piperazine nucleus, highlighting the biological activity of these compounds (Deshmukh et al., 2017).
Antibacterial and Anticancer Potential : Bekircan et al. (2015) used a similar compound as a starting point for synthesizing derivatives and investigated their lipase and α-glucosidase inhibition, with implications for antibacterial and anticancer applications (Bekircan et al., 2015).
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-29-19-5-3-2-4-17(19)21(28)26-10-12-27(13-11-26)22-18(14-24)25-20(30-22)15-6-8-16(23)9-7-15/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTOOHZSJHAJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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